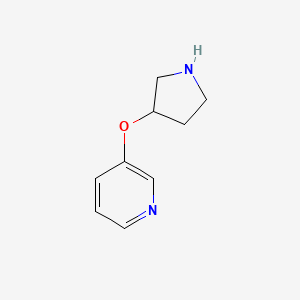

3-(Pyrrolidin-3-yloxy)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-pyrrolidin-3-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWKRPJLVIHGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436225 | |

| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224818-27-3 | |

| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 3-(Pyrrolidin-3-yloxy)pyridine

Two primary and well-established methodologies are favored for the synthesis of aryl ethers like this compound: the Williamson ether synthesis and the Mitsunobu reaction. These routes offer reliability and well-understood mechanisms.

Williamson Ether Synthesis: This classic SN2 reaction is a cornerstone of ether synthesis. wikipedia.orgmasterorganicchemistry.com The strategy involves the reaction of a sodium or potassium salt of 3-hydroxypyridine (the nucleophile) with a pyrrolidine (B122466) ring bearing a suitable leaving group at the 3-position, such as a halide (Br, Cl) or a sulfonate ester (tosylate, mesylate). masterorganicchemistry.com To prevent side reactions, the pyrrolidine's nitrogen atom is typically protected with a group like a tert-butoxycarbonyl (Boc) group, which can be removed in a subsequent step. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Mitsunobu Reaction: This reaction provides a powerful and often milder alternative for forming the C-O bond, particularly when coupling two alcohol precursors. wikipedia.orgnih.gov In this case, 3-hydroxypyridine and an N-protected 3-hydroxypyrrolidine are reacted in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center, a crucial aspect for stereoselective synthesis. nih.gov

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Reactants | 3-Pyridoxide salt + 3-Halo/Sulfonate-pyrrolidine | 3-Hydroxypyridine + 3-Hydroxypyrrolidine |

| Key Reagents | Strong base (e.g., NaH, KH) to form alkoxide | PPh₃ + DEAD or DIAD |

| Mechanism | SN2 Nucleophilic Substitution | Redox-Condensation |

| Stereochemistry | Inversion at the carbon with the leaving group | Inversion at the secondary alcohol carbon |

| Conditions | Often requires elevated temperatures | Typically mild, often at or below room temperature |

| Byproducts | Inorganic salts (e.g., NaCl) | Triphenylphosphine oxide, reduced azodicarboxylate |

Advanced Techniques in Pyridine (B92270) and Pyrrolidine Derivatization

Modern synthetic chemistry offers a range of advanced techniques to create more complex derivatives of the core this compound structure. These methods allow for precise modification of both the pyridine and pyrrolidine rings.

Pyridine Ring Derivatization:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are invaluable for introducing carbon-carbon or carbon-nitrogen bonds at specific positions on the pyridine ring, assuming a halogenated pyridine precursor is used.

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for derivatizing pyridines without the need for pre-functionalization (e.g., halogenation). This allows for the introduction of alkyl, aryl, or other groups directly onto the pyridine core.

Modular Cascade Syntheses: Novel methods that build the substituted pyridine ring through a cascade of reactions from simpler acyclic precursors offer high efficiency and modularity, allowing for diverse substitution patterns. nih.gov

Pyrrolidine Ring Derivatization:

Ring Contraction of Pyridines: An innovative and advanced strategy involves the photo-promoted ring contraction of substituted pyridines using a silylborane reagent. nih.gov This method can generate highly functionalized and complex pyrrolidine skeletons that would be challenging to access through traditional routes. nih.gov

N-Heterocyclization: Iridium-catalyzed N-heterocyclization of primary amines with diols provides an efficient route to various substituted pyrrolidines. organic-chemistry.org

Intramolecular Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a direct way to form the pyrrolidine ring from an appropriate amino-alkane chain, often with high regioselectivity. organic-chemistry.org

Stereoselective Synthesis Approaches for Analog Development

The pyrrolidine ring in this compound contains a stereocenter at the C3 position. Controlling this stereochemistry is critical in medicinal chemistry, as different enantiomers often exhibit distinct biological activities. nih.gov

The primary strategy for achieving stereocontrol is through chiral pool synthesis . This approach utilizes readily available, enantiomerically pure starting materials. For instance, the synthesis can begin with either (R)- or (S)-4-hydroxyproline, a natural amino acid derivative. The carboxylic acid group can be reduced and the hydroxyl group at the 4-position can be chemically manipulated to become the 3-hydroxy group of the desired N-protected pyrrolidine precursor, thereby setting the absolute stereochemistry of the final product.

Alternatively, asymmetric catalysis can be employed, where a chiral catalyst directs the formation of one enantiomer over the other during the synthesis of the pyrrolidine ring itself. Finally, chiral resolution , the separation of a racemic mixture, can be performed, though it is generally less efficient as it discards 50% of the material.

Process Optimization in Compound Synthesis

Optimizing the synthesis of this compound is crucial for large-scale production, aiming to maximize yield, ensure high purity, and reduce costs. This is achieved through a systematic investigation of reaction parameters. Methodologies such as Response Surface Methodology (RSM) can be employed to efficiently explore the effects of multiple variables simultaneously.

Key parameters for optimization include:

Temperature and Pressure: Fine-tuning these can improve reaction rates and minimize side-product formation.

Catalyst Selection and Loading: For catalyzed reactions, screening different catalysts and optimizing their concentration is vital.

Reagent Stoichiometry: Adjusting the ratio of reactants can maximize the conversion of the limiting reagent.

Solvent Effects: The choice of solvent can significantly influence reaction kinetics and solubility.

Furthermore, optimizing the work-up and purification is essential. The use of polymer-supported reagents, for example, polymer-supported triphenylphosphine (PS-PPh₃) in a Mitsunobu reaction, can greatly simplify purification by allowing byproducts to be removed by simple filtration. nih.gov

| Parameter | Objective for Optimization | Potential Impact |

| Temperature | Find the lowest effective temperature | Minimize energy consumption and side reactions |

| Reactant Molar Ratio | Use minimal excess of one reagent | Maximize atom economy, reduce cost |

| Catalyst Loading | Use the lowest effective amount | Reduce cost and catalyst contamination in product |

| Reaction Time | Determine the point of maximum conversion | Increase throughput, prevent product degradation |

| Solvent | Select an effective, safe, and recyclable solvent | Improve yield, reduce environmental impact |

Utility of this compound as a Chemical Building Block

The this compound scaffold is a highly valuable building block in medicinal chemistry, primarily due to the combination of two "privileged" heterocyclic structures: pyridine and pyrrolidine. nih.govlifechemicals.com Its utility stems from the presence of a key reactive site—the secondary amine on the pyrrolidine ring.

This amine serves as a versatile functional handle for creating large libraries of analogs for structure-activity relationship (SAR) studies. Through standard organic reactions, a wide array of substituents can be appended to the nitrogen atom, allowing chemists to systematically probe the structural requirements for biological activity. The pyridine ring itself can also be further modified if required. This modular derivatization makes the compound an ideal starting point for drug discovery programs, particularly in the development of ligands for central nervous system targets.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acyl Halides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl Halides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones (+ reducing agent) | Tertiary Amine |

| Alkylation | Alkyl Halides | Tertiary Amine |

| Urea Formation | Isocyanates | Urea |

Pharmacological Relevance and Biological Activities

Broad Spectrum Pharmacological Potential of Pyridine-Pyrrolidine Compounds

The fusion of pyridine (B92270) and pyrrolidine (B122466) rings creates a chemical scaffold with significant therapeutic potential. These heterocyclic compounds are foundational in the development of a wide array of biologically active molecules. nih.govwisdomlib.org The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a core structure in numerous natural alkaloids and pharmacologically active agents. nih.govwikipedia.org Derivatives of pyrrolidine are known to exhibit a vast range of effects, including antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory activities. nih.gov

Similarly, the pyridine nucleus is a key component in many natural products like vitamins and alkaloids, as well as in numerous pharmaceutical drugs. nih.govresearchgate.net The combination of these two rings in a single molecule can lead to compounds with enhanced and diverse pharmacological profiles. researchgate.net Research has shown that compounds incorporating both pyridine and pyrrolidine moieties can act as antagonists for chemokine receptors, which are involved in HIV infection, inflammation, and cancer metastasis. nih.gov Furthermore, this structural motif is present in molecules investigated for their effects on the central nervous system and their potential as enzyme inhibitors. nih.govamazonaws.com

Receptor Modulatory Activities

The 3-(Pyrrolidin-3-yloxy)pyridine scaffold is closely related to potent modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). Specifically, it is an analogue of A-84543, or 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, which is a powerful agonist for neuronal nAChRs. nih.gov The nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. nih.gov

Structure-activity relationship studies on pyridine-modified analogs of A-84543 have revealed that substitutions on the pyridine ring significantly impact both binding affinity and functional activity at different nAChR subtypes. nih.gov The interaction of such compounds with nAChRs involves key binding events. For instance, in the binding of nicotine, which also contains pyridine and pyrrolidine rings, a critical cation-π interaction occurs with a tryptophan residue in the receptor, and hydrogen bonds form between the pyrrolidine N+H and a backbone carbonyl, as well as between the pyridine nitrogen and a backbone NH group on a complementary subunit. nih.gov

The binding affinities of various analogs highlight the sensitivity of the receptor to small structural changes on the pyridine ring. nih.gov This has led to the identification of subtype-selective agonists and antagonists. nih.gov

| Compound (Pyridine Substitution) | Ki (nM) |

|---|---|

| Unsubstituted (A-84543) | Data not specified |

| Various 2-, 4-, 5-, and 6-substituents | 0.15 to >9000 |

Beyond cholinergic systems, the pyridine-pyrrolidine framework is integral to compounds targeting other neurotransmitter receptors. For example, LY2795050, a compound featuring a 2-(pyridine-3-yl)pyrrolidine moiety, has been identified as a selective antagonist for the kappa (κ) opioid receptor (KOR). nih.gov Opioid receptors are G-protein coupled receptors that play a significant role in regulating analgesia, as well as mental and endocrine functions. nih.gov The KOR is widely distributed in the human brain and represents an important target for therapeutic development. nih.gov

Enzyme Inhibitory Activities

The pyrrolidine scaffold is a key feature in a class of inhibitors targeting the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (M. tb). nih.govresearchgate.net InhA is a critical enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. mdpi.com Inhibition of InhA disrupts the cell wall, leading to bacterial death, making it a validated target for antitubercular drugs. mdpi.comresearchgate.net

A series of compounds with pyrrolidinone or pyrrolidine cores have been synthesized and assessed for their ability to inhibit InhA and the growth of M. tb. nih.govresearchgate.net While some of these compounds were not potent InhA inhibitors, they still demonstrated significant activity against the bacteria, suggesting alternative mechanisms of action. nih.gov However, various pyrrolidine carboxamides have been identified as a notable class of InhA inhibitors. orientjchem.org

| Compound Class | Target | Reported Activity |

|---|---|---|

| Pyrrolidinone/Pyrrolidine analogues | InhA / M. tb H37Rv | Some compounds active against M. tb with MICs up to 1.4 μM, but not efficient as InhA inhibitors. nih.gov |

| Pyrrolidine carboxamides | InhA | Identified as a new class of InhA inhibitors. orientjchem.org |

The pyridine-pyrrolidine structural motif is also found in inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov FLT3 is a receptor tyrosine kinase that plays a role in the proliferation and differentiation of hematopoietic stem cells. rjpbr.com Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key target for cancer therapy. nih.govrjpbr.com

Derivatives of pyrrolo[3,2-c]pyridine have been identified as promising candidates for the development of FMS kinase inhibitors for treating cancer and arthritis. nih.gov More broadly, various pyridine-based derivatives have been rationally designed and synthesized as potent FLT3 inhibitors. nih.gov For instance, compound 12y, a pyridine derivative bearing a 1,2,3-triazole moiety, showed double-digit nanomolar inhibitory activity against FLT3-ITD (internal tandem duplication), a common mutation, and was highly selective. nih.gov Treatment with this compound led to the downregulation of FLT3 phosphorylation, cell cycle arrest, and apoptosis in AML cells. nih.gov

Lack of Scientific Data Prevents In-Depth Analysis of this compound

A thorough review of available scientific literature reveals a significant absence of published research on the specific chemical compound This compound . Consequently, an article detailing its pharmacological relevance and biological activities, as per the requested outline, cannot be generated at this time.

Searches for data pertaining to the cyclooxygenase inhibition, antimicrobial efficacy, and antituberculosis activity of this compound did not yield any specific studies on this molecule. The scientific community has explored a wide range of pyridine derivatives for various therapeutic applications; however, this particular structural configuration does not appear in the accessible research literature.

While studies on related, but structurally distinct, pyridine derivatives are available, a discussion of their properties would not adhere to the strict focus on "this compound" and is therefore omitted. The generation of a scientifically accurate and informative article requires a foundation of peer-reviewed research, which is currently unavailable for this specific compound.

Antibacterial Activity

Anti-Inflammatory and Immunomodulatory Effects

Specific research detailing the anti-inflammatory or immunomodulatory effects of this compound could not be located. Although the broader class of pyrrolidine-containing compounds has been associated with anti-inflammatory properties, no studies have been published that specifically substantiate this for this compound.

Antineoplastic and Antiproliferative Properties

There is a lack of published scientific data concerning the antineoplastic and antiproliferative activities of this compound.

Potential in Neurological and Neurodegenerative Disorders

No studies were found that investigate the therapeutic potential of this compound in the context of neurological or neurodegenerative disorders.

A review of the literature yielded no specific research on this compound as a potential agent for the study or treatment of Alzheimer's disease.

Research in Parkinson's Disease

Direct research on the efficacy or neuroprotective effects of this compound in models of Parkinson's disease has not been identified in the current body of scientific literature. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. Therapeutic strategies often involve modulating dopamine receptors or protecting these neurons from further damage.

While there is no specific data on this compound, a patent for positive allosteric modulators of the muscarinic acetylcholine receptor M4, which are being investigated for treating psychosis and schizophrenia, discloses the use of (S)-3-(pyrrolidin-3-yloxy)pyridine as a synthetic intermediate google.com. The M4 receptor is a target of interest in neurological disorders, and its modulation can influence dopaminergic pathways relevant to Parkinson's disease. This use of the this compound scaffold in the synthesis of neurologically active compounds suggests its potential as a building block for molecules targeting the central nervous system. However, any potential application in Parkinson's disease remains speculative without direct experimental evidence.

Other Noteworthy Biological Activities (e.g., Antidiabetic)

Specific studies evaluating the antidiabetic potential of this compound are not found in the available scientific literature. The management of diabetes involves various mechanisms, including the enhancement of insulin secretion, improvement of insulin sensitivity, and reduction of glucose absorption.

Interestingly, a patent has described the use of this compound hydrochloride as an intermediate in the synthesis of novel heterocyclic acrylamides. These acrylamides are designed as inhibitors of FabI, an enzyme essential for fatty acid biosynthesis in bacteria, indicating their potential as antibacterial agents google.com. This application demonstrates the utility of the this compound scaffold in developing compounds with biological activity, albeit not in the area of diabetes. The exploration of pyridine derivatives in various therapeutic areas is an active field of research, but specific antidiabetic activity for this particular compound has not been reported.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of compounds based on the 3-(Pyrrolidin-3-yloxy)pyridine scaffold is intrinsically linked to the distinct properties of its constituent parts: the pyrrolidine (B122466) ring, the pyridine (B92270) ring, and the connecting ether bridge.

The Pyrrolidine Ring : As a five-membered saturated nitrogen heterocycle, the pyrrolidine ring provides a three-dimensional character to the molecule. researchgate.net This non-planar, sp³-hybridized structure is advantageous for exploring pharmacophore space and can lead to improved interactions with biological targets. researchgate.net The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, which is often a critical interaction at receptor binding sites. rsc.org

The Pyridine Ring : The pyridine moiety, an isostere of benzene (B151609), introduces aromaticity and specific electronic properties. nih.gov The nitrogen atom in the pyridine ring influences the molecule's polarity, metabolic stability, and aqueous solubility. nih.gov It also provides a key site for hydrogen bonding, which can anchor the ligand into a receptor's binding pocket. Modifications to the pyridine ring have been shown to have a profound effect on the binding affinity and functional activity of related analogs. For instance, in studies of the closely related compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, substitutions on the pyridine ring led to a wide range of binding affinities (Kᵢ values) for nicotinic acetylcholine (B1216132) receptors (nAChRs), spanning from the low nanomolar to the micromolar range. nih.gov

The Ether Linkage : The ether linkage connects the pyrrolidine and pyridine rings, defining the spatial relationship between these two key pharmacophoric elements. Its flexibility allows the molecule to adopt various conformations, which can be critical for fitting into a specific binding site.

SAR studies on analogous compounds have demonstrated that substitutions on the pyridine ring are a critical determinant of biological activity. For example, the introduction of different functional groups at various positions on the pyridine ring can dramatically alter receptor affinity.

Table 1: Impact of Pyridine Ring Substitution on the Binding Affinity of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine Analogs to nAChRs. Data compiled from research findings. nih.govnih.gov

The data indicate that bulky substituents at the 5-position of the pyridine ring, such as phenyl or halogen groups, can be well-tolerated and may even enhance binding affinity. nih.gov This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these groups.

Impact of Stereochemistry on Biological Interactions

A paramount feature of the this compound scaffold is the presence of a chiral center at the C3 position of the pyrrolidine ring. Consequently, the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(Pyrrolidin-3-yloxy)pyridine and (S)-3-(Pyrrolidin-3-yloxy)pyridine. The spatial orientation of the ether linkage relative to the pyrrolidine ring is different in each enantiomer.

This stereochemistry is a critical factor in determining biological activity because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov As a result, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic profiles. nih.govankara.edu.tr One enantiomer may bind with high affinity to a target receptor, while the other may bind with much lower affinity or not at all. nih.gov

This principle is well-documented in compounds structurally related to this compound. For example, the potent nAChR agonist A-84543 is specifically the (S)-enantiomer of 3-(2-(pyrrolidinyl)methoxy)pyridine. nih.gov This high degree of stereoselectivity implies that the precise three-dimensional arrangement of the atoms is essential for optimal interaction with the receptor's binding site. The different spatial arrangement of substituents in each stereoisomer leads to distinct binding modes with enantioselective proteins. researchgate.net The study of how fluorine substitution impacts the conformational stability of the pyrrolidine ring further underscores the importance of stereochemical control in designing such molecules. nih.gov

The differential activity between enantiomers highlights the necessity of evaluating each stereoisomer individually during the drug discovery process to identify the more active (eutomer) and potentially less active or toxic (distomer) form. mdpi.com

Design Principles for Enhanced Efficacy and Selectivity

The insights gained from SAR studies provide a rational basis for designing new analogs of this compound with improved efficacy and selectivity for specific biological targets.

Key design principles include:

Systematic Modification of the Pyridine Ring : As demonstrated in SAR studies, the pyridine ring is a prime location for modification. nih.govnih.gov Introducing a variety of substituents (e.g., halogens, alkyl, aryl, or heteroaryl groups) at different positions (2-, 4-, 5-, and 6-) can modulate electronic properties, lipophilicity, and steric bulk. This can fine-tune the compound's affinity and selectivity for different receptor subtypes. For instance, increasing lipophilicity through specific substitutions has been a strategy to enhance penetration of the blood-brain barrier for centrally acting agents. nih.gov

Stereochemically Pure Synthesis : Given the profound impact of stereochemistry, a primary design principle is the synthesis of enantiomerically pure compounds. This allows for the isolation of the more potent enantiomer, which can lead to an improved therapeutic index and a simpler pharmacokinetic profile. nih.gov

Modification of the Pyrrolidinyl Nitrogen : The nitrogen atom of the pyrrolidine ring is another key site for modification. Alkylation or acylation at this position can alter the basicity, polarity, and steric profile of the molecule, potentially leading to altered binding interactions or improved metabolic stability. For example, N-methyl derivatives of related compounds have shown very high affinities at nAChRs. nih.gov

Bioisosteric Replacement : The pyridine or pyrrolidine rings can be replaced with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities or improved properties. For example, replacing a pyridine ring with a pyrimidine or other heterocycles is a common strategy in medicinal chemistry. nih.gov

Structure-Based Drug Design (SBDD) : Modern drug design often employs computational methods. By building homology models of the target receptor, researchers can perform in silico docking studies to predict how different analogs will bind. researchgate.net This approach helps to rationalize observed SAR data and guide the synthesis of new compounds with a higher probability of success, saving time and resources.

Computational and Theoretical Investigations

Molecular Docking Analyses of Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Pyrrolidin-3-yloxy)pyridine, docking studies are instrumental in elucidating its binding modes within the active sites of various protein targets. A primary focus of such investigations has been on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the alpha 7 (α7) subtype, which is a key target for cognitive disorders and inflammation. nih.gov

While specific docking studies exclusively on this compound are not extensively detailed in publicly available literature, the principles of its interaction can be inferred from studies on analogous pyridine-containing ligands. These studies utilize homology models of the α7 nAChR, often based on crystal structures of related proteins like the acetylcholine-binding protein (AChBP). mdpi.com

The docking process typically involves preparing a 3D structure of the ligand and the receptor. For this compound, the pyrrolidine (B122466) ring's nitrogen is often protonated at physiological pH, which is a critical factor for interaction. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket. The most favorable binding poses are identified based on a scoring function that estimates the binding affinity.

Key interactions for pyridine (B92270) derivatives at the α7 nAChR binding site often involve:

Cation-π interactions: A crucial interaction between the protonated nitrogen of the pyrrolidine ring and the aromatic side chains of tyrosine or tryptophan residues in the receptor's aromatic box.

Hydrogen bonding: The pyridine nitrogen and the ether oxygen of the compound can act as hydrogen bond acceptors, forming bonds with amino acid residues like threonine or serine within the binding pocket.

The results from these docking analyses provide a structural hypothesis for the ligand's activity and can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

Table 1: Representative Molecular Docking Parameters for Pyridine Derivatives with α7 nAChR

| Parameter | Description | Typical Value/Observation |

| Binding Energy | Estimated free energy of binding (e.g., in kcal/mol). Lower values indicate stronger binding. | Varies depending on the specific ligand and scoring function used. |

| Key Interacting Residues | Amino acids in the receptor's active site that form significant bonds with the ligand. | Trp, Tyr, Leu, Ser, Thr |

| Types of Interactions | The nature of the chemical bonds formed between the ligand and the receptor. | Cation-π, Hydrogen Bonds, Hydrophobic Interactions |

| Ligand Conformation | The 3D shape of the ligand when bound to the receptor. | Often a folded or extended conformation to fit the binding pocket. |

Molecular Modeling for Conformational and Electronic Profiling

Molecular modeling techniques are employed to understand the intrinsic properties of this compound, such as its preferred three-dimensional shape (conformation) and its electronic characteristics. This knowledge is vital as these properties directly influence the molecule's ability to interact with its biological target and its pharmacokinetic profile.

Conformational Analysis: The flexibility of the bond connecting the pyrrolidine ring to the pyridine moiety via the ether linkage allows the molecule to adopt various conformations. Computational methods, such as molecular mechanics and quantum mechanics, are used to calculate the energy of different conformations. By identifying the low-energy conformations, researchers can determine the most likely shapes the molecule will adopt in solution and at the receptor binding site. This analysis helps in understanding the structural requirements for biological activity.

Electronic Profiling: The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are key determinants of its reactivity and interaction capabilities. Quantum chemical calculations, like Density Functional Theory (DFT), are used to compute these properties. nih.gov

Key electronic descriptors include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the molecule's surface, identifying regions that are electron-rich (negatively charged) and electron-poor (positively charged). The pyridine nitrogen and ether oxygen are typically electron-rich regions, capable of acting as hydrogen bond acceptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. For pyridine derivatives, these orbitals are important for charge transfer interactions within the binding pocket. nih.gov

These computational models provide a detailed picture of the molecule's physicochemical properties, which complements experimental findings and aids in the rational design of new analogues. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Pyridine Derivative

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions. |

In Silico Prediction of Biological Interactions

In silico prediction methods utilize computer algorithms and models to forecast the biological activity and potential targets of a chemical compound. These approaches are particularly valuable in the early stages of drug discovery for prioritizing compounds for further experimental testing.

For this compound, various in silico tools can be applied:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for a molecule to bind to a specific target. By creating a pharmacophore model based on known active ligands for a target like the α7 nAChR, it is possible to screen new molecules like this compound to see if they fit the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By building a QSAR model for a set of known α7 nAChR agonists, the activity of this compound could be predicted based on its structural descriptors.

Target Prediction and Inverse Docking: Advanced computational methods can screen the structure of a compound against a large database of protein targets to predict potential biological interactions. nih.gov This "inverse docking" approach can help identify novel targets for this compound and predict potential off-target effects. nih.gov

ADMET Prediction: In silico models are also widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net These predictions are crucial for evaluating the drug-likeness of a molecule and identifying potential liabilities early in the development process.

These predictive studies, while not a substitute for experimental validation, provide valuable guidance for drug discovery efforts by narrowing down the experimental workload and providing hypotheses about a compound's mechanism of action. researchgate.net

Table 3: Common In Silico Prediction Methods and Their Applications

| Method | Principle | Application for this compound |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Assess fit to known α7 nAChR ligand models. |

| QSAR | Correlates chemical structure with biological activity. | Predict binding affinity or functional potency. |

| Inverse Docking | Screens a ligand against a library of protein targets. | Identify potential primary and off-targets. |

| ADMET Prediction | Models pharmacokinetic and toxicological properties. | Evaluate drug-likeness and potential safety issues. |

Advanced Research and Diagnostic Applications

Development as Radiotracers for Molecular Imaging

The ability to non-invasively study molecular processes within the living brain is a cornerstone of modern neuroscience. Compounds based on the 3-(Pyrrolidin-3-yloxy)pyridine structure are instrumental in the development of radiotracers, which are molecules labeled with radioactive isotopes that can be detected by specialized imaging equipment. These tracers are designed to bind to specific targets in the brain, allowing for their visualization and quantification.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides valuable insights into the roles of various receptors in disease development and function. acs.org The development of PET radioligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) has been a significant area of research, driven by the involvement of these receptors in numerous neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, schizophrenia, and substance abuse. nih.govsnmjournals.org The α7 and α4β2 subtypes of nAChRs are particularly important targets for PET imaging. nih.govsnmjournals.org

The 3-pyridyl ether class of compounds, which includes the structural backbone of this compound, has been pivotal in creating effective PET tracers for nAChRs. snmjournals.org However, developing successful radioligands presents numerous challenges. These include the low density of some nAChR subtypes in the brain, the need for high specificity to avoid binding to other receptors, and the requirement for appropriate kinetics to allow for clear imaging. nih.gov

Early nAChR radiotracers like [11C]nicotine had limitations related to blood flow and transport across the blood-brain barrier. snmjournals.org This led to the development of second-generation ligands based on structures like 3-(azetidinylmethoxy)pyridine, such as 2-[¹⁸F]FA-85380. snmjournals.orgsnmjournals.org More recent advancements have yielded tracers with more optimal kinetics, such as [¹⁸F]AZAN, which allows for the effective imaging of α4β2-nAChRs within a shorter scanning time. snmjournals.orgnih.gov For the α7 subtype, radiotracers like [¹⁸F]ASEM have shown high binding potentials and are considered suitable for imaging and quantification in humans. nih.gov These developments underscore the importance of the pyridine-ether scaffold in designing high-affinity, selective radiotracers for interrogating the cholinergic system in vivo.

Interactive Data Table: Examples of PET Radiotracers for nAChRs

| Radiotracer | Target nAChR Subtype | Isotope | Key Characteristics |

| [¹¹C]Nicotine | α4β2 | ¹¹C | First radiotracer used; distribution influenced by blood flow. snmjournals.org |

| 2-[¹⁸F]FA-85380 | α4β2 | ¹⁸F | 3-pyridyl ether derivative; suffers from slow kinetics. snmjournals.orgsnmjournals.org |

| [¹⁸F]AZAN | α4β2 | ¹⁸F | High specificity and optimal kinetics; requires only 90-min scan. snmjournals.org |

| [¹⁸F]ASEM | α7 | ¹⁸F | High binding potential; suitable for imaging in humans. nih.govsnmjournals.org |

| [¹¹C]MeQAA | α7 | ¹¹C | Successfully applied in studies of mild cognitive impairment. snmjournals.org |

Methodologies for In Vitro Biological Evaluation

Before a compound can be considered for in vivo studies or clinical applications, its biological activity must be thoroughly characterized in a controlled laboratory setting. In vitro (literally, "in glass") evaluations use isolated systems, such as purified enzymes, receptors, or cultured cells, to determine a compound's specific biological effects.

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. researchgate.net While this compound derivatives are primarily explored for their central nervous system activity, the pyridine (B92270) and pyrrolidine (B122466) rings are common scaffolds in compounds developed for antimicrobial properties. nih.govmdpi.com

The standard method for determining MIC is the broth microdilution method. In this assay, a series of dilutions of the test compound are prepared in a liquid growth medium in a multi-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the wells are visually inspected for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed. researchgate.net This value is a critical measure of a compound's potency as an antimicrobial agent. nih.govnih.gov

Interactive Data Table: Illustrative MIC Data Presentation

| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |

| Example Pyridine Derivative A | 32 | 64 | 128 | >256 |

| Example Pyrrolidine Derivative B | 64 | 128 | 128 | 128 |

| Amoxicillin (Reference) | 64 | 256 | >256 | N/A |

| Ampicillin (Reference) | 78 | 64 | N/A | N/A |

Note: Data is illustrative to demonstrate typical presentation. researchgate.net N/A indicates "Not Applicable."

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For compounds targeting receptors like nAChRs, the IC50 value typically represents the concentration of the ligand required to displace 50% of a specific radioligand from the receptor in a competitive binding assay. nih.govnih.gov

To determine the IC50, cell membranes or tissues containing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine for nAChRs) and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 is the concentration at which the curve crosses the 50% inhibition mark. nih.gov Lower IC50 values indicate a higher binding affinity of the compound for the receptor. nih.gov

Kinetic studies are performed to understand the time-dependent interactions between a compound and its biological target. These studies go beyond simple affinity (IC50) measurements to characterize the rates at which a compound binds to (association rate, k-on) and dissociates from (dissociation rate, k-off) its target. This information is crucial for understanding a drug's mechanism of action and duration of effect. nih.gov

For ion channels like nAChRs, electrophysiology is a key technique. Receptors are expressed in Xenopus oocytes or mammalian cell lines, and techniques like two-electrode voltage clamp are used to measure the ion currents that flow through the channel in response to the application of an agonist. By applying the test compound, researchers can determine whether it acts as an agonist (activates the receptor), an antagonist (blocks activation), or an allosteric modulator (enhances or reduces the effect of an agonist by binding to a different site). jneurosci.org These studies can reveal how quickly the compound exerts its effect and how long the effect lasts after the compound is washed away, providing a dynamic picture of its biological activity. nih.gov

Strategies for In Vivo Pharmacological Assessment

Pharmacological assessment in vivo can involve a range of behavioral tests in rodents to evaluate the compound's effects on cognitive function, pain perception, anxiety, and depression. nih.govnih.gov For example, the novel object recognition task can be used to assess improvements in memory, while the formalin test can evaluate antinociceptive (pain-reducing) effects. nih.govnih.gov In these studies, different doses of the compound are administered, and the behavioral outcomes are carefully measured to establish a dose-response relationship.

Furthermore, PET imaging itself is a powerful tool for in vivo pharmacological assessment. nih.gov By administering a radiolabeled version of the compound, researchers can directly observe its distribution and binding to nAChRs in the brain of a living animal. nih.gov Blocking studies, where a non-radiolabeled version of the drug is administered before the radiotracer, can be used to confirm the specificity of the binding and to determine receptor occupancy at different dose levels. nih.gov This provides crucial information on the relationship between the administered dose, the concentration of the drug at its target, and the resulting biological effect. nih.gov

Interactive Data Table: Common In Vivo Assessment Strategies

| Assessment Strategy | Model/Technique | Parameters Measured | Purpose |

| Behavioral Analysis | Novel Object Recognition | Time spent exploring novel vs. familiar object | To assess pro-cognitive and memory-enhancing effects. nih.gov |

| Behavioral Analysis | Formalin Test | Nociceptive behaviors (e.g., licking, flinching) | To evaluate analgesic or antinociceptive properties. nih.govbohrium.com |

| Behavioral Analysis | Locomotor Activity Test | Spontaneous movement in an open field | To assess potential sedative or stimulant side effects. bohrium.com |

| Molecular Imaging | PET Scans with Radiotracer | Radiotracer uptake, distribution, and binding potential | To determine brain penetration, target engagement, and receptor occupancy. nih.govnih.gov |

| Electrophysiology | In Vivo Electrophysiology | Auditory gating, neuronal firing rates | To measure functional effects on neural circuits in response to the compound. jneurosci.org |

Investigations into Drug Resistance Mechanisms

Research into pyridine-containing compounds has revealed their potential to combat multidrug resistance (MDR), particularly in cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy.

A study on novel pyridine analogues demonstrated their ability to reverse drug resistance in multidrug-resistant human carcinoma cell lines. Certain pyridine derivatives were found to be more effective than their dihydropyridine counterparts in reversing resistance and exhibited lower calcium channel-blocking activity, a common side effect of some resistance-reversing agents nih.gov. For instance, the pyridine analogue PAK-104P was shown to completely reverse drug resistance in KB-8-5 and KB-C2 cells at low micromolar concentrations and was more potent than established MDR-reversing agents like verapamil nih.gov. The mechanism of action was linked to the inhibition of P-glycoprotein, as evidenced by the increased accumulation of the chemotherapeutic agent vinblastine in resistant cells nih.gov.

In the realm of antibacterial research, derivatives of pyridine have been investigated for their efficacy against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). One study on 3-alkylpyridine-bearing alkaloids demonstrated potent antimicrobial activity against MRSA researchgate.netgoogle.com. The mechanism of action for one of the lead compounds involved damage to the bacterial membrane, leading to cell lysis. Notably, this compound exhibited a low potential for inducing resistance in vitro researchgate.netgoogle.com.

Furthermore, a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share a structural similarity with the core topic compound, showed promising results in delaying the development of bacterial resistance. One of the synthesized compounds demonstrated a stable effect on S. pneumoniae with less development of drug resistance over a 15-day period compared to the established antibiotic linezolid journaljpri.com. This suggests that the pyridine moiety may play a role in creating compounds that are less prone to the rapid development of resistance.

The following table summarizes the findings from studies on compounds analogous to this compound in the context of drug resistance:

| Compound Class | Organism/Cell Line | Resistance Mechanism Addressed | Key Findings |

| Pyridine Analogues | Multidrug-resistant human carcinoma cells (KB-8-5, KB-C2) | P-glycoprotein (P-gp) mediated efflux | PAK-104P completely reversed drug resistance at 1-5 µM and increased vinblastine accumulation. |

| 3-Alkylpyridine Alkaloids | Methicillin-resistant Staphylococcus aureus (MRSA) | Not fully elucidated, involves membrane damage | Compound 6 showed potent bactericidal activity (MIC 0.98-3.9 µg/mL) and low potential for resistance induction. |

| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Streptococcus pneumoniae | Development of resistance | Compound 21d showed a stable antibacterial effect with less resistance development over 15 days compared to linezolid. |

These studies on related pyridine and pyrrolidine derivatives underscore the potential of the this compound scaffold in the development of novel agents to combat drug resistance. The observed mechanisms, including the inhibition of efflux pumps and direct damage to bacterial membranes, provide a foundation for the rational design of new therapeutic candidates. Further research is warranted to synthesize and evaluate specific derivatives of this compound to fully elucidate their potential in overcoming drug resistance in both oncology and infectious diseases.

Conclusion and Future Perspectives

Current Standing of 3-(Pyrrolidin-3-yloxy)pyridine in Medicinal Chemistry

The compound this compound represents a privileged structural motif in medicinal chemistry, combining the favorable attributes of both the pyridine (B92270) and pyrrolidine (B122466) rings. The pyridine ring is a cornerstone heterocycle in drug design, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets, and it is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. mdpi.comresearchgate.net Its presence can enhance a molecule's biochemical potency, metabolic stability, and solubility. researchgate.netnih.gov The pyrrolidine ring, a saturated five-membered heterocycle, provides a three-dimensional structural element that is crucial for exploring pharmacophore space and establishing precise stereochemical interactions with target proteins. nih.gov

Currently, this compound is primarily utilized as a versatile building block or scaffold for the synthesis of more complex, biologically active molecules rather than as a therapeutic agent in its own right. Its value lies in the strategic combination of a hydrogen bond acceptor (the pyridine nitrogen), a rotatable ether linkage, and a functionalizable secondary amine within the pyrrolidine ring. This arrangement allows for extensive chemical modification and optimization of structure-activity relationships (SAR).

Derivatives incorporating this scaffold have shown significant promise in various therapeutic areas. For instance, structure-activity relationship studies led to the discovery of 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine, a potent and selective metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor antagonist, indicating the scaffold's potential in developing treatments for neurological and psychiatric disorders. ijnrd.orgrjptonline.org Furthermore, the core structure is related to scaffolds used in the development of novel antibacterial agents, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have demonstrated strong activity against Gram-positive bacteria. nih.govnih.gov These examples underscore the compound's standing as a valuable starting point for generating lead compounds in diverse drug discovery programs.

Unexplored Avenues for Biological Activity

While derivatives of this compound have been investigated for specific targets, numerous biological activities associated with its constituent heterocycles remain largely unexplored for this particular scaffold. The vast therapeutic potential of pyridine and pyrrolidine derivatives suggests several promising, yet untapped, avenues for investigation. nih.gov

Table 1: Established and Potential Biological Activities of the Pyridine Scaffold

| Biological Activity | Status for this compound Derivatives | Key Considerations |

|---|---|---|

| Anticancer | Largely Unexplored | Pyridine derivatives are known to inhibit cell proliferation; modifications could target kinases or tubulin polymerization. mdpi.comnih.gov |

| Antiviral | Largely Unexplored | Pyridine-containing molecules have shown efficacy against HIV, HCV, and other viruses by inhibiting key viral enzymes. researchgate.netmdpi.com |

| Anti-inflammatory | Largely Unexplored | The scaffold could be adapted to target enzymes like metalloproteinases (MMPs) or kinases involved in inflammatory pathways. researchgate.netnih.gov |

| Antidiabetic | Largely Unexplored | Certain pyrrolidine derivatives act as α-glucosidase inhibitors, suggesting potential for developing agents that modulate glucose metabolism. nih.gov |

| Cardiovascular | Largely Unexplored | Pyridine is a core component of vasodilators like Nifedipine; derivatives could be explored for effects on cardiovascular targets such as ion channels or sGC. nih.govnih.gov |

Given the prevalence of the pyridine scaffold in anticancer agents, a systematic evaluation of this compound derivatives for antiproliferative activity against various cancer cell lines is a logical next step. mdpi.com Similarly, its potential as an antiviral agent, drawing on the known activities of other pyridine-based compounds against viruses like HIV and Mayaro virus, warrants investigation. researchgate.netnih.gov The anti-inflammatory and antidiabetic potential also represents a significant unexplored area, where the scaffold's unique stereochemistry could be leveraged to achieve target selectivity. nih.govnih.gov

Challenges and Opportunities in Drug Discovery and Development

The development of drugs based on the this compound scaffold presents both distinct challenges and significant opportunities.

Challenges:

Synthetic Complexity: While the core is accessible, the synthesis of specific stereoisomers of the pyrrolidine ring and the controlled functionalization of both heterocyclic systems can be complex and require multi-step synthetic routes. nih.gov Achieving enantiopure compounds is often critical for selective biological activity and can add considerable cost and time to the development process.

Physicochemical Properties: Balancing lipophilicity, solubility, and metabolic stability is a key challenge. The pyridine ring generally improves water solubility, but modifications to the pyrrolidine ring or the addition of other aromatic systems can significantly alter these properties, impacting oral bioavailability and pharmacokinetic profiles. nih.govresearchgate.net

Target Selectivity: As with many privileged scaffolds, achieving high selectivity for a specific biological target over related proteins can be difficult. Off-target effects are a common hurdle that must be overcome through careful structural modification and iterative screening.

Opportunities:

Fragment-Based Drug Design (FBDD): The relatively small and modular nature of this compound makes it an ideal candidate for FBDD. The scaffold can serve as a starting point to be grown or linked with other fragments to build highly potent and selective inhibitors for novel targets.

Scaffold Hopping and Bioisosteric Replacement: The pyridinone isomer of the pyridine ring is a known bioisostere for various functional groups, and this principle can be applied to the this compound scaffold. researchgate.net This allows for the generation of novel intellectual property and the fine-tuning of physicochemical and pharmacological properties.

Stereochemical Diversity: The chiral center at the 3-position of the pyrrolidine ring offers an opportunity to develop stereoisomers with potentially distinct biological activities or improved therapeutic indices. Exploring this stereochemical space can lead to the discovery of highly differentiated drug candidates. nih.gov

Prospects for Novel Therapeutic Modalities

Beyond traditional small-molecule inhibitors, the structural features of this compound make it an attractive component for next-generation therapeutic modalities. Its inherent functionality is well-suited for incorporation into more complex and targeted therapeutic constructs.

One of the most promising future directions is the use of this scaffold in the design of Proteolysis Targeting Chimeras (PROTACs) . A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound scaffold could serve as a versatile warhead to bind a target protein, while the pyrrolidine's nitrogen atom provides a convenient attachment point for the linker connected to the E3 ligase-binding moiety.

Table 2: Potential Applications in Novel Therapeutic Modalities

| Therapeutic Modality | Role of this compound Scaffold | Rationale |

|---|---|---|

| PROTACs | Target-binding warhead and linker attachment point | Functional handles (pyrrolidine nitrogen) allow for straightforward conjugation to linkers. |

| Antibody-Drug Conjugates (ADCs) | Component of the cytotoxic payload | Can be integrated into a highly potent payload that is released upon ADC internalization by cancer cells. |

| Targeted Covalent Inhibitors (TCIs) | Reversible binding element | The scaffold can be decorated with a reactive group (e.g., acrylamide) to form a covalent bond with a specific residue on the target protein, leading to irreversible inhibition. |

| Molecular Glues | Core scaffold for inducing protein-protein interactions | The rigid, 3D structure could facilitate the stabilization of novel protein-protein interactions, leading to therapeutic effects. |

Furthermore, derivatives could be developed as payloads for Antibody-Drug Conjugates (ADCs) , where the potent biological activity of a highly optimized derivative is directed specifically to cancer cells. The scaffold could also be elaborated to create Targeted Covalent Inhibitors (TCIs) by incorporating a mildly reactive functional group, enabling durable and highly specific target engagement. The adaptability and proven utility of the pyridine and pyrrolidine heterocycles ensure that the this compound scaffold will continue to be a relevant and valuable platform for the discovery of future therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 3-(Pyrrolidin-3-yloxy)pyridine?

- Methodological Answer: Common routes involve nucleophilic substitution or coupling reactions. For example, substituting a halogen atom on the pyridine ring with a pyrrolidin-3-yloxy group under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous solvents like DMF or THF). Multi-step syntheses for analogous pyridine derivatives often include nitration, reduction, and alkylation steps, as seen in the preparation of 4-(4-halophenyl)pyridines .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

- Methodological Answer: Techniques include nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For example, crystal structure analysis of (E)-3-(pyridin-4-yl)acrylic acid derivatives revealed protonation effects on pyridine rings, critical for structural validation .

Q. What safety protocols are recommended when handling this compound in laboratory environments?

- Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in tightly sealed containers in dry, ventilated areas. Follow guidelines for pyrrolidine-containing compounds, which emphasize avoiding skin contact and proper disposal of waste via certified agencies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer: Variables include solvent polarity (e.g., DMF vs. THF), base strength (e.g., NaH vs. K₂CO₃), and temperature. For instance, optimizing the nitration and reduction steps in 4-(4-chlorophenyl)pyridine synthesis improved yields by adjusting stoichiometry and reaction time . Catalytic methods (e.g., Pd-mediated coupling) may also reduce side products.

Q. What computational approaches are utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer: Density functional theory (DFT) calculations model electronic properties, while molecular docking simulations predict binding affinities to receptors (e.g., nicotinic acetylcholine receptors, given structural parallels to nicotine derivatives). These methods help identify key functional groups for structure-activity relationship (SAR) studies .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer: Conduct comparative assays under standardized conditions (e.g., cell lines, concentrations) and validate via orthogonal techniques (e.g., SPR for binding kinetics, in vivo models). Structural analogs like (S)-3-(1-methylpyrrolidin-2-yl)pyridine (nicotine) show that minor stereochemical changes significantly alter activity, necessitating rigorous stereochemical analysis .

Q. What strategies are employed to analyze byproduct formation during the synthesis of this compound?

- Methodological Answer: Use LC-MS or GC-MS to identify impurities. For example, halogenated byproducts in pyridine derivatives can arise from incomplete substitution, requiring purification via column chromatography or recrystallization. Reaction monitoring (e.g., TLC) at intermediate stages helps isolate key intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.